(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene
CAS No.:
Cat. No.: VC17223727
Molecular Formula: C11H11F3
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene -](/images/structure/VC17223727.png)
Specification
Molecular Formula | C11H11F3 |
---|---|
Molecular Weight | 200.20 g/mol |
IUPAC Name | 1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+ |
Standard InChI Key | IRRHJUOAGUQRHQ-ONEGZZNKSA-N |
Isomeric SMILES | CC/C=C/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES | CCC=CC1=CC=C(C=C1)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Isomerism
The (E)-stereochemistry of 1-[4-(Trifluoromethyl)phenyl]-1-butene arises from the trans arrangement of substituents around the double bond. This configuration minimizes steric hindrance between the trifluoromethylphenyl group and the butene chain, stabilizing the molecule . Single-crystal X-ray diffraction (SC-XRD) studies of analogous fluorinated biphenyl compounds, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP), reveal monoclinic crystal systems with space group P2/c, suggesting similar packing behaviors for (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene . The trifluoromethyl group’s electronegativity induces electron-withdrawing effects, polarizing the phenyl ring and altering charge distribution across the molecule .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure and purity of fluorinated compounds. For example, NMR spectra of TBDFBP exhibit distinct singlet peaks for tert-butyl hydrogens at 1.386 ppm and coupling constants () for aromatic protons . Similarly, NMR signals for (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene would likely show fluorine-carbon coupling () and resonances corresponding to the CF group near 116–117 ppm . Fourier-transform infrared (FTIR) spectroscopy further identifies stretching vibrations for C-F bonds (1,100–1,350 cm) and C=C bonds (1,600–1,680 cm) .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling reaction, widely used for synthesizing fluorinated biphenyls, offers a viable route for constructing the trifluoromethylphenyl-butene scaffold. For instance, 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) was synthesized via Pd(0)-catalyzed coupling with yields exceeding 78% . Adapting this method, a brominated butene precursor could couple with 4-(trifluoromethyl)phenylboronic acid under mild conditions (e.g., Pd(PPh), NaCO, ethanol/water) .
Oxidative Desulfurization and Fluorination
Recent advances in N-CF motif synthesis highlight oxidative desulfurization/fluorination as a promising strategy. Hagooly et al. demonstrated that treating thiocarbamoyl fluorides with AgF generates trifluoromethylamines . Applying this to (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene synthesis, a thioether intermediate could undergo desulfurization with BrF or (MeN)SCF, followed by fluorination to install the CF group .
Table 1: Comparative Analysis of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh), NaCO | ~78 | High regioselectivity, mild conditions | Requires pre-functionalized substrates |
Oxidative Fluorination | BrF, AgF | ~65 | Direct CF installation | Harsh conditions, toxicity risks |
Electronic Properties and Reactivity
Frontier Molecular Orbital Analysis
Density functional theory (DFT) studies of fluorinated biphenyls reveal that the HOMO-LUMO gap correlates with chemical stability. For TBDFBP, the HOMO energy () and LUMO energy () yield a gap of 5.14 eV, indicating high redox stability . By analogy, (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene likely exhibits a similar gap, rendering it less reactive toward electrophiles but susceptible to nucleophilic attack at the electron-deficient phenyl ring .
Global Reactivity Parameters
The global electrophilicity index () and chemical potential () provide insights into reactivity trends. For DFNBP, a related nitro-substituted compound, reflects heightened electrophilicity compared to TBDFBP () . Substitution patterns in (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene would similarly modulate its reactivity, with the CF group enhancing electrophilic character at the para position.
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